molecular formula C10H12OS B13339239 6-methoxy-2,3-dihydro-1H-indene-1-thiol

6-methoxy-2,3-dihydro-1H-indene-1-thiol

Cat. No.: B13339239
M. Wt: 180.27 g/mol
InChI Key: OZRXAVCYCZRMKI-UHFFFAOYSA-N
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Description

6-Methoxy-2,3-dihydro-1H-indene-1-thiol is an organic compound with a unique structure that includes a methoxy group, a dihydroindene ring, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2,3-dihydro-1H-indene-1-thiol typically involves multiple steps. One common method starts with the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone. This intermediate is then reduced to an alcohol and dehydrated to give nitromethylindene, which is subsequently hydrogenated over palladium on carbon (Pd/C) to yield the desired thiol compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,3-dihydro-1H-indene-1-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Methoxy-2,3-dihydro-1H-indene-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methoxy-2,3-dihydro-1H-indene-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a thiol group.

    6-Methoxy-1H-indanone: Contains a ketone group instead of a thiol group.

    5,6-Dimethoxy-1-indanone: Features two methoxy groups and a ketone group.

Uniqueness

6-Methoxy-2,3-dihydro-1H-indene-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

6-methoxy-2,3-dihydro-1H-indene-1-thiol

InChI

InChI=1S/C10H12OS/c1-11-8-4-2-7-3-5-10(12)9(7)6-8/h2,4,6,10,12H,3,5H2,1H3

InChI Key

OZRXAVCYCZRMKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCC2S)C=C1

Origin of Product

United States

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